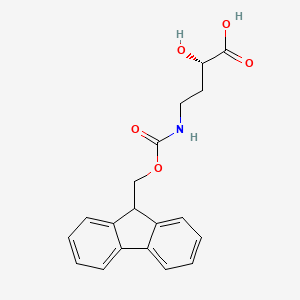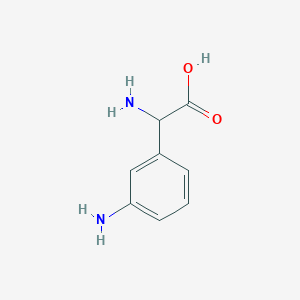![molecular formula C10H8Cl2N2S B3001490 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 306321-16-4](/img/structure/B3001490.png)
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in material science. Although the specific compound is not directly studied in the provided papers, the related structures and activities of similar thiadiazole compounds have been reported, which can provide insights into the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves cyclization reactions and the formation of the thiadiazole ring. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives started from 4-chlorobenzoic acid and involved esterification, hydrazination, salt formation, and cyclization steps . Similarly, the ibuprofen-thiadiazole hybrid compound was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . These methods suggest that the synthesis of 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine could also involve a cyclization step, possibly starting from a dichlorophenyl precursor.
Molecular Structure Analysis
The molecular structures of thiadiazole derivatives are often characterized by spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction and characterized by various spectroscopic techniques . The ibuprofen-thiadiazole hybrid compound's molecular structure in the crystalline phase was also determined by single-crystal X-ray diffraction . These studies indicate that the molecular structure of 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine could be similarly elucidated to reveal its geometric parameters and electronic properties.
Chemical Reactions Analysis
Thiadiazole compounds can undergo various chemical reactions, including nucleophilic substitution, as seen in the conversion of an intermediate thiadiazole into sulfonyl chloride followed by nucleophilic attack of amines . The reactivity of the thiadiazole ring can lead to the formation of diverse derivatives with potential biological activities. The compound may also be amenable to such reactions, allowing for the synthesis of a range of analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be influenced by their molecular structure. For instance, the presence of chlorine substituents can affect the compound's polarity and electronic properties . The vibrational analysis and molecular structure determination provide insights into the bond character and electronic transitions within the molecule . The physical properties, such as solubility, melting point, and stability, can be inferred from thermal analysis and solubility studies. The compound's crystal structure can also reveal intermolecular interactions, which are important for understanding its solid-state properties .
Aplicaciones Científicas De Investigación
1. Anti-Inflammatory Activity
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine derivatives have shown potential in anti-inflammatory activity, particularly as inhibitors of 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis linked to inflammatory diseases such as asthma and rheumatoid arthritis. For instance, a study by Suh et al. (2012) synthesized and tested various 1,3-thiazole-2-amine derivatives, revealing significant anti-inflammatory properties in certain compounds, highlighting their therapeutic potential in inflammation-related conditions (Suh, Yum, Cheon, & Cho, 2012).
2. Antimalarial Activity
Research has also explored the antimalarial properties of thiadiazole derivatives. Faslager et al. (1973) conducted a study synthesizing thiadiazoles, including structures similar to 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine, and evaluated their antimalarial activity. The results demonstrated noteworthy antimalarial effects, suggesting a potential application of these compounds in treating malaria (Faslager, Johnson, & Werbel, 1973).
3. Antimicrobial and Antibacterial Activities
Compounds with a structure similar to 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine have been synthesized and tested for antimicrobial activities. For example, a study by Bektaş et al. (2007) synthesized triazole derivatives and assessed their antimicrobial properties, showing good to moderate activity against various microorganisms. This indicates the potential utility of similar compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
4. Corrosion Inhibition
The use of thiazole and thiadiazole derivatives in corrosion inhibition has been a focus of research as well. Kaya et al. (2016) conducted a study using density functional theory and molecular dynamics simulations to predict the corrosion inhibition performances of various thiazole derivatives on iron metal. Their findings suggest that these compounds, including those structurally related to 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine, could be effective in protecting metals against corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S/c11-7-1-6(2-8(12)4-7)3-9-5-14-10(13)15-9/h1-2,4-5H,3H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJOMPVZQHLJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC2=CN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B3001407.png)
![Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B3001408.png)

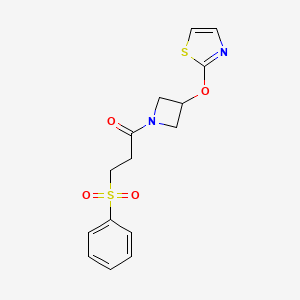
![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B3001415.png)
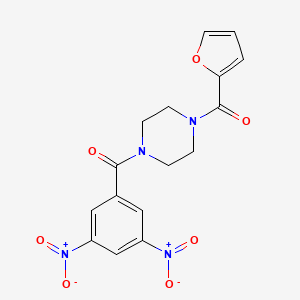
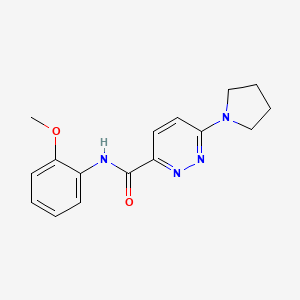

![2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3001425.png)
![Methyl 2-[cyanomethyl-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]amino]acetate](/img/structure/B3001426.png)
![2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B3001427.png)
